6-chloro-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
6-chloro-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
The synthesis of 6-chloro-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 6-chloro-2-fluoro-3-iodobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-chloro-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the coupling of the boronate ester with various aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide . The major products formed from these reactions are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
This compound is extensively used in scientific research, particularly in the field of organic synthesis. It serves as a key intermediate in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals . In addition, it is used in the development of new materials for electronic and optoelectronic applications. Its versatility in forming carbon-carbon bonds makes it a valuable tool for chemists working on the synthesis of novel compounds.
Mechanism of Action
The mechanism of action of 6-chloro-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Suzuki–Miyaura coupling reactions involves the transmetalation of the boronate ester to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets in this reaction are the aryl or vinyl halides, which undergo oxidative addition to the palladium catalyst, facilitating the coupling process.
Comparison with Similar Compounds
Similar compounds to 6-chloro-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile include other boronate esters used in Suzuki–Miyaura coupling reactions, such as phenylboronic acid and 4,4,5,5-tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane . What sets this compound apart is its unique combination of chloro and fluoro substituents, which can influence the reactivity and selectivity of the coupling reactions.
Properties
CAS No. |
1628684-14-9 |
---|---|
Molecular Formula |
C13H14BClFNO2 |
Molecular Weight |
281.5 |
Purity |
0 |
Origin of Product |
United States |
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